Olopatadine-d3 N-Oxide is a derivative of Olopatadine, a well-known histamine H1 antagonist primarily used in treating allergic conditions such as conjunctivitis and rhinitis. This compound is characterized by its unique molecular structure and the incorporation of deuterium, which enhances its stability and potential applications in scientific research. The chemical classification of Olopatadine-d3 N-Oxide falls under small molecules, specifically designed for pharmacological use.
Olopatadine-d3 N-Oxide is synthesized from Olopatadine through oxidation processes. It is categorized as an impurity or metabolite of Olopatadine, which is itself classified as an anti-allergic agent. The compound's chemical formula is , indicating the presence of deuterium atoms that replace hydrogen atoms in the molecular structure.
The synthesis of Olopatadine-d3 N-Oxide typically involves the oxidation of Olopatadine-d3 using various oxidizing agents. Common methods include:
The general reaction can be represented as follows:
This process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product.
The molecular structure of Olopatadine-d3 N-Oxide features a dibenzo[b,e]oxepin core with various functional groups. The incorporation of deuterium enhances its isotopic labeling, which is useful in pharmacokinetic studies. The key structural features include:
The presence of the N-oxide functional group significantly alters the compound's reactivity and interaction with biological targets compared to its parent compound.
Olopatadine-d3 N-Oxide can participate in several chemical reactions typical for N-oxides, including:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential metabolic pathways.
The mechanism of action for Olopatadine-d3 N-Oxide is similar to that of Olopatadine, acting primarily as a histamine H1 receptor antagonist. Upon administration, it binds to the H1 receptors on mast cells, inhibiting histamine release and subsequent inflammatory responses. This action leads to:
The pharmacodynamics can be quantitatively assessed through various assays measuring receptor binding affinity and functional inhibition.
The physical properties of Olopatadine-d3 N-Oxide include:
Chemical properties include its ability to undergo oxidation-reduction reactions and interactions with various biological macromolecules, which are essential for its function as a pharmaceutical agent.
Olopatadine-d3 N-Oxide serves several important roles in scientific research:
Olopatadine-d3 N-Oxide (CAS 1246832-94-9) features a deuterated dimethylaminoethyl side chain attached to a dibenzoxepin-acetic acid scaffold. The molecular formula is C21H20D3NO4, with a molecular weight of 356.43 g/mol [1] [3]. The isotopic labeling involves three deuterium atoms replacing hydrogen atoms at the N-methyl group, specifically at the C19 position of the parent structure [3] [4]. This deuteration creates a mass shift of +3 Da compared to the non-deuterated N-oxide, enabling precise detection in mass spectrometry.
The core structure comprises a dibenzoxepin ring system with an acetic acid moiety at position 2 and a deuterated N-oxide-functionalized side chain at position 11. The side chain adopts a specific stereochemical configuration (discussed in Section 1.2), while the deuterium atoms maintain the compound’s chemical behavior nearly identical to non-deuterated analogs, except for kinetic isotope effects in specific reactions [3] [7].
Table 1: Isotopic Labeling Characteristics
Position | Atom Type | Isotopic Substitution | Mass Contribution |
---|---|---|---|
N-CH₃ | Carbon | None | 12 Da per atom |
N-CD₃ | Deuterium | ³H (D) | 3 Da per CD₃ group |
N-Oxide | Oxygen | None | 16 Da |
Total | — | D₃ | Δ+3 Da vs. non-deuterated |
The systematic IUPAC name for this compound is:(E)-3-(2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine oxide [3] [6]. Key elements include:
Stereochemistry is explicitly defined by the E-configuration (trans arrangement) of the exocyclic double bond at position 11, critical for maintaining structural homology with the parent drug olopatadine [3] . This configuration is preserved during deuterium substitution, ensuring the compound serves as a valid internal standard. Alternative naming conventions include:
Structural Evolution from Olopatadine
Olopatadine-d₃ N-Oxide derives from the parent drug olopatadine hydrochloride (CAS 140462-76-6, C21H23NO3·HCl), a histamine H₁ receptor antagonist [8]. Key structural modifications are:
These changes increase the molecular weight by +19 Da relative to olopatadine (Δ+3 Da from deuteration, +16 Da from oxidation) while retaining the dibenzoxepin-acetic acid core [3] [8].
Comparison with Non-deuterated N-Oxide
The non-deuterated counterpart Olopatadine N-Oxide (CAS 173174-07-7, C21H23NO4) shares identical chemical properties except for:
Table 2: Structural Comparison of Olopatadine Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
---|---|---|---|---|
Olopatadine hydrochloride | C₂₁H₂₃NO₃·HCl | 373.87 | Tertiary amine, Acetic acid | 140462-76-6 |
Olopatadine N-Oxide | C₂₁H₂₃NO₄ | 353.41 | N-Oxide, Acetic acid | 173174-07-7 |
Olopatadine-d₃ N-Oxide | C₂₁H₂₀D₃NO₄ | 356.43 | N-Oxide (CD₃-labeled), Acetic acid | 1246832-94-9 |
Interactive Feature Suggestion: In digital formats, a hover-over molecular diagram could highlight deuterium positions and the N-oxide group when users mouse over structural elements.
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: